3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine
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Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and an oxolane group
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and nanomaterials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the pyrrolidine and oxolane groups through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Mechanism of Action
The mechanism by which 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)morpholine: Contains a morpholine ring, offering different chemical properties.
Uniqueness
The uniqueness of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-17(15-4-7-20-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)5-8-21-16/h1-2,9,14-15H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZLRMIXTVIXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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